molecular formula C23H21FN4O3 B2961333 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 946377-55-5

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2961333
CAS No.: 946377-55-5
M. Wt: 420.444
InChI Key: GMNMRBHPXGFGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic small molecule designed for advanced pharmacological and chemical biology research. This compound features a complex structure integrating piperazine, 1,3-oxazole, and fluorophenyl moieties, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities . The presence of the 1,3-oxazole core is of significant interest, as this heterocycle is found in compounds with a broad spectrum of therapeutic potential, including antimicrobial, antitumor, and anti-inflammatory activities . The molecular architecture, which includes a 4-ethoxybenzoyl group and a 2-fluorophenyl substituent, suggests potential for high-affinity interaction with various enzymatic targets, particularly in the kinase family. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex derivatives or as a candidate for high-throughput screening campaigns aimed at identifying novel therapeutic agents. It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-2-30-17-9-7-16(8-10-17)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNMRBHPXGFGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the ethoxybenzoyl group. The final step involves the formation of the oxazole ring and the incorporation of the fluorophenyl and carbonitrile groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.

    Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Key Observations :

  • Benzoyl Substituents : Electron-donating groups (e.g., 4-ethoxy) increase solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., 3-chloro) .
  • Heterocycles like furyl or styryl introduce π-π stacking capabilities.

Physicochemical Properties

  • Lipophilicity : The 4-ethoxy group in the target compound increases logP compared to analogs with polar substituents (e.g., 3-methoxy in ).
  • Solubility : Piperazine and carbonitrile groups improve aqueous solubility, but the 2-fluorophenyl moiety may counterbalance this by enhancing hydrophobicity.
  • Melting Points : Data gaps exist, but analogs with rigid substituents (e.g., styryl ) likely exhibit higher melting points due to crystallinity.

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

  • Fluorinated Analogs : The 2-fluorophenyl group may enhance blood-brain barrier penetration, as seen in neuroactive compounds .
  • Piperazine-Benzoyl Motif : Common in kinase inhibitors (e.g., JAK/STAT pathways), where substituent electronic profiles dictate binding .
  • Carbonitrile Group : Often improves metabolic stability by resisting oxidation, a feature critical for drug candidates .

Biological Activity

The compound 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of the compound is characterized by the presence of an oxazole ring, a piperazine moiety, and a fluorophenyl group. This unique combination contributes to its bioactivity.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of oxazole derivatives. For instance, a review on oxazole derivatives indicated that compounds with similar structures exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some oxazole derivatives ranged from 0.8 to 3.2 µg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/ml)Bacterial Strain
This compoundTBDTBD
Oxazole Derivative A0.8Staphylococcus aureus
Oxazole Derivative B3.2Escherichia coli

Antifungal Activity

The antifungal properties of oxazole derivatives have also been investigated. A study reported that certain oxazole compounds demonstrated effective antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to standard antifungal agents .

CompoundMIC (µg/ml)Fungal Strain
This compoundTBDTBD
Oxazole Derivative C1.6Candida albicans
Oxazole Derivative D3.2Aspergillus niger

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. Compounds with similar scaffolds have shown cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of oxazole derivatives, including the compound , against multidrug-resistant strains of bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibiotic agents .
  • Antifungal Screening : Another research focused on the antifungal activity of oxazole derivatives against clinical isolates of Candida. The compound exhibited promising results in inhibiting fungal growth, highlighting its potential for treating fungal infections .
  • Anticancer Properties : Research into the anticancer effects revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .

Q & A

Q. What are the key synthetic routes for synthesizing 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Condensation of 4-ethoxybenzoic acid with piperazine derivatives via acyl chloride intermediates (e.g., using SOCl₂ for activation) .
  • Step 2 : Coupling the piperazine intermediate with a fluorophenyl-oxazole precursor. This may involve nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Step 3 : Final nitrile functionalization at the oxazole-4-position using KCN or cyanide donors under reflux conditions.
  • Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization yield high-purity products .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :
  • X-ray crystallography resolves the 3D structure, confirming the piperazine-oxazole linkage and fluorophenyl orientation .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorophenyl signals at δ -110 ppm for ¹⁹F) .
  • Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Elemental analysis validates C, H, N, and F content within ±0.3% of theoretical values .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Calcium mobilization assays in CHO-k1 cells measure intracellular Ca²⁺ flux (using dyes like Calcium 5) to assess receptor agonism/antagonism .
  • Competitive binding assays with ¹²⁵I-labeled ligands quantify affinity for target receptors (e.g., IC₅₀ values via nonlinear regression) .
  • Cytotoxicity screening (e.g., MTT assay) evaluates selectivity against healthy cell lines .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodological Answer :
  • Solvent optimization : Replacing ethanol with DMF improves solubility of intermediates, reducing by-products .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in oxazole formation .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely termination to prevent degradation .
  • Crystallization conditions : Gradient cooling (e.g., 4°C to -20°C) enhances crystal lattice formation, improving purity .

Q. How to resolve contradictions in pharmacological data (e.g., varying EC₅₀ values across studies)?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., CHO-k1) and passage numbers to minimize variability .
  • Buffer composition : Adjust Ca²⁺ or Mg²⁺ concentrations to stabilize receptor-ligand interactions .
  • Data normalization : Express activity relative to a reference agonist (e.g., % response to 100 nM neurotensin) .
  • Meta-analysis : Pool data from ≥3 independent replicates and apply statistical weighting to outliers .

Q. What computational strategies support the design of derivatives with enhanced activity?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., neurotensin receptor NTS1), guiding substituent modifications .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize fluorophenyl or ethoxybenzoyl modifications .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CYP inhibition) to eliminate derivatives with poor bioavailability .

Data Contradiction Analysis

  • Example : Discrepancies in reported cytotoxicity (e.g., IC₅₀ = 10 μM vs. 50 μM).
    • Root cause : Differences in assay duration (24 h vs. 48 h exposure) or cell line metabolic rates.
    • Resolution : Standardize protocols (e.g., 48 h incubation, ATP-based viability assays) and validate with positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.